4-Amino-3,5-dichlorobenzaldehyde

Übersicht

Beschreibung

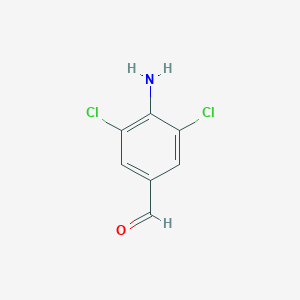

4-Amino-3,5-dichlorobenzaldehyde is an organic compound with the molecular formula C₇H₅Cl₂NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with amino and dichloro groups at the 4th and 3rd, 5th positions, respectively. This compound is known for its applications in various chemical syntheses and research fields due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dichlorobenzaldehyde typically involves the chlorination of 4-Aminobenzaldehyde. The process can be carried out using chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is usually conducted at room temperature to avoid over-chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-3,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-Amino-3,5-dichlorobenzoic acid.

Reduction: 4-Amino-3,5-dichlorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Amino-3,5-dichlorobenzaldehyde is primarily utilized as an intermediate in the synthesis of a variety of organic compounds. Its functional groups enable several key reactions:

- Oxidation : This compound can be oxidized to form 4-amino-3,5-dichlorobenzoic acid.

- Reduction : It can be reduced to produce 4-amino-3,5-dichlorobenzyl alcohol.

- Substitution Reactions : The compound can participate in substitution reactions to yield various substituted benzaldehyde derivatives.

These reactions illustrate its utility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Biological Research

In biological research, this compound is employed for studying enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for investigating biochemical pathways and mechanisms of action.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on certain enzymes involved in metabolic pathways. This highlights its potential role in drug development aimed at targeting specific biochemical processes .

Pharmaceutical Applications

The compound serves as a precursor for synthesizing drugs that may have therapeutic effects. Its derivatives have been investigated for their potential use in treating various diseases due to their biological activity .

Case Study: Drug Development

Research has shown that modifications of this compound lead to compounds with enhanced pharmacological properties. For instance, certain derivatives have shown promise in anti-inflammatory and antimicrobial activities .

Industrial Applications

In industry, this compound is utilized in producing dyes and pigments due to its chromophoric properties. Its stability and reactivity make it suitable for various chemical processes involved in dye manufacturing.

Wirkmechanismus

The mechanism of action of 4-Amino-3,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloro groups enhance its reactivity. These interactions can inhibit enzyme activity or alter protein functions, making it useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

3,5-Dichlorobenzaldehyde: Lacks the amino group, making it less reactive in certain biochemical applications.

4-Amino-2,6-dichlorobenzaldehyde: Similar structure but different substitution pattern, leading to varied reactivity and applications.

Uniqueness: 4-Amino-3,5-dichlorobenzaldehyde is unique due to the presence of both amino and dichloro groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .

Biologische Aktivität

4-Amino-3,5-dichlorobenzaldehyde (CAS Number: 62909-66-4) is an organic compound characterized by the presence of both an amino group and two chlorine atoms attached to a benzaldehyde moiety. This unique structure endows the compound with significant biological activity and potential applications in medicinal chemistry, agrochemicals, and dye production.

- Molecular Formula : CHClN\O

- Melting Point : Approximately 63-65 °C

- Boiling Point : 235-240 °C

- Solubility : Soluble in organic solvents; insoluble in water

Target of Action

This compound serves primarily as a reagent in the synthesis of bioactive molecules. Its reactivity is influenced by the amino and aldehyde functional groups, allowing it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Mode of Action

The compound interacts with biological targets through chemical reactions that lead to the formation of new compounds. This can include the synthesis of pharmaceuticals and agrochemicals that exhibit specific biological activities.

Biochemical Pathways

While detailed pathways specific to this compound are not extensively documented, its role as a precursor in synthesizing biologically active compounds suggests involvement in various biochemical pathways relevant to pharmacology and toxicology.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies on thiazolidine derivatives synthesized from this compound have shown promising antifungal activity against Candida species, suggesting potential applications in treating fungal infections .

Enzyme Inhibition Studies

The compound has been utilized in studies focused on enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with enzymes may lead to the development of novel inhibitors with therapeutic potential.

Case Studies

-

Synthesis and Evaluation of Hydrazone Derivatives

A study investigated the reaction of this compound with 4-nitrophenyl hydrazine to produce hydrazone derivatives. The resulting compounds were evaluated for their biological activity, yielding good to excellent yields (68%-72%) under various conditions. Spectroscopic analyses confirmed the successful formation of new bonds indicative of biological activity . -

Antifungal Activity Assessment

A systematic study evaluated thiazolidine derivatives synthesized from this compound for antifungal activity. Some derivatives exhibited significant fungistatic and fungicidal effects, indicating that modifications to the structure can enhance biological efficacy .

Comparative Analysis

To better understand the unique attributes of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-chlorobenzaldehyde | Amino group at position 3; chlorine at position 4 | Different substitution pattern affecting reactivity |

| 2-Amino-3,5-dichlorobenzaldehyde | Amino group at position 2 | Variations in biological activity compared to 4-amino derivative |

| 3,5-Dichlorobenzaldehyde | Lacks amino group | Primarily used as a building block without biological activity |

| 4-Aminobenzaldehyde | Substituted only at position 4 | Simpler structure leading to different reactivity patterns |

This table illustrates how the positioning of functional groups significantly influences the chemical behavior and potential applications of these compounds.

Eigenschaften

IUPAC Name |

4-amino-3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCXVGKWQBEJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561114 | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62909-66-4 | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-dichlorobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25FXF6F7QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.